molecular formula C19H20N2O3 B5078306 3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B5078306
M. Wt: 324.4 g/mol
InChI Key: QCWZIJJKJZPVBE-UHFFFAOYSA-N
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Description

3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a 4-methylphenoxy group through an ethoxyethyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15-6-8-16(9-7-15)24-13-12-23-11-10-21-14-20-18-5-3-2-4-17(18)19(21)22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWZIJJKJZPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxyethyl chain and the 4-methylphenoxy group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one include other quinazolinone derivatives with different substituents on the quinazolinone core or the phenoxy group. Examples include:

  • 3-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one
  • 3-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one

Uniqueness

The uniqueness of 3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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